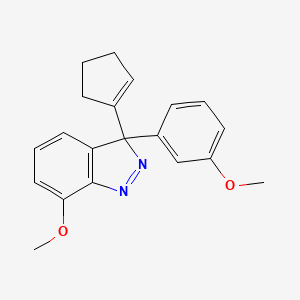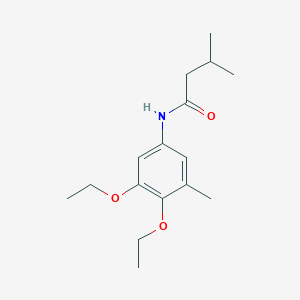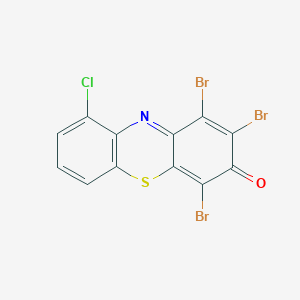
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one typically involves the bromination and chlorination of phenothiazine derivatives. One common method includes the reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and a blue LED lamp are used as the oxidant and irradiation source, respectively.
Substitution: Reagents such as sodium acetate and ethanolic solutions are commonly used in substitution reactions.
Major Products
Oxidation: The major product formed is sulfoxides.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides.
Medicine: Its potential anticancer and anti-inflammatory activities are explored in pharmacological research.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. The compound absorbs light energy, which excites its electrons and enables it to facilitate oxidation reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent oxidation of sulfides to sulfoxides .
Comparison with Similar Compounds
Similar Compounds
3H-Phenothiazin-3-one: A parent compound with similar photocatalytic properties.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific bromination and chlorination pattern, which enhances its photocatalytic efficiency and broadens its range of applications in scientific research and industry.
Properties
CAS No. |
90040-71-4 |
|---|---|
Molecular Formula |
C12H3Br3ClNOS |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1,2,4-tribromo-9-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNOS/c13-6-7(14)11(18)8(15)12-10(6)17-9-4(16)2-1-3-5(9)19-12/h1-3H |
InChI Key |
BHVHMLOGEYDXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
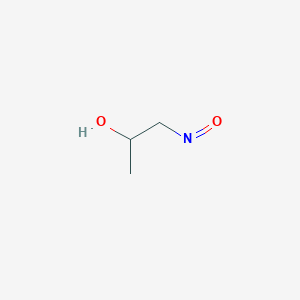
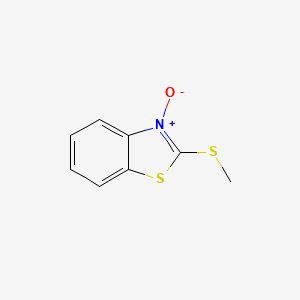
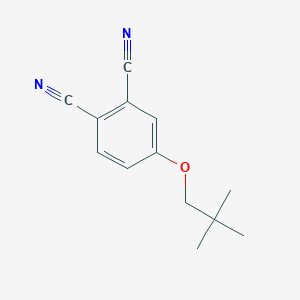

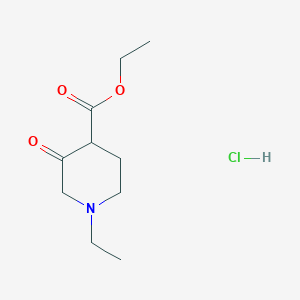
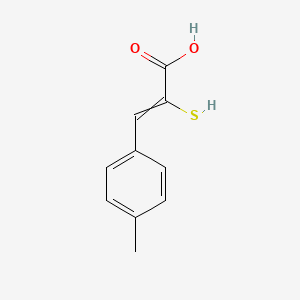
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)

![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)

